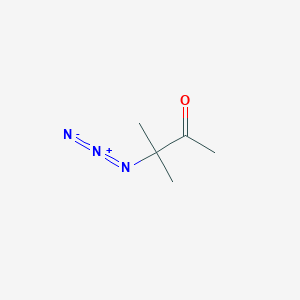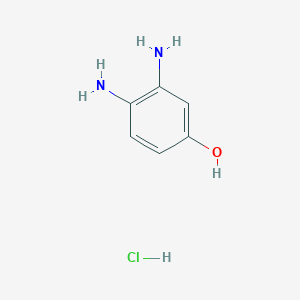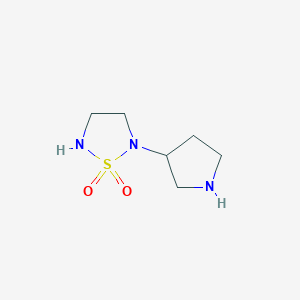
3-Azido-3-methylbutan-2-one
Descripción general
Descripción
3-Azido-3-methylbutan-2-one is an organic compound with the molecular formula C5H9N3O. It is a member of the azido ketones family, characterized by the presence of an azido group (-N3) attached to a ketone.
Aplicaciones Científicas De Investigación
3-Azido-3-methylbutan-2-one has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
It’s structurally similar to 3’-azido-3’-deoxythymidine (azt), which primarily targets the reverse transcriptase enzyme in hiv .
Mode of Action
Azt, a structurally similar compound, must be activated to the nucleotide level to inhibit cellular metabolism . AZT is a substrate for E. coli thymidine kinase, and intact E. coli ML-30 cells convert AZT to its mono-, di-, and triphosphate metabolites .
Biochemical Pathways
AZT-triphosphate, one of the phosphorylated metabolites of AZT, is a potent inhibitor of replicative DNA synthesis .
Pharmacokinetics
UGT2B7 is the primary UGT isoform responsible for glucuronidation .
Result of Action
Azt, a structurally similar compound, has potent bactericidal activity against many members of the family enterobacteriaceae, including strains of escherichia coli, salmonella typhimurium, klebsiella pneumoniae, shigella flexneri, and enterobacter aerogenes .
Action Environment
The action of azt, a structurally similar compound, is influenced by the cellular environment, including the presence of specific enzymes and cellular metabolism .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-3-methylbutan-2-one typically involves the azidation of 3-methylbutan-2-one. One common method is the reaction of 3-methylbutan-2-one with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the ketone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted ketones or other derivatives.
Comparación Con Compuestos Similares
3-Methylbutan-2-one: Lacks the azido group, making it less reactive in click chemistry applications.
3-Azido-2-butanone: Similar structure but different positioning of the azido group, leading to variations in reactivity and applications.
Uniqueness: 3-Azido-3-methylbutan-2-one is unique due to its specific structure, which combines the reactivity of the azido group with the stability of the ketone. This combination makes it a valuable intermediate in synthetic chemistry and a versatile tool in various research applications .
Propiedades
IUPAC Name |
3-azido-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5(2,3)7-8-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMNONAEWXCAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)










